molecular formula C17H14N2O B12930302 3-Benzyl-5-phenylpyrazin-2(1H)-one

3-Benzyl-5-phenylpyrazin-2(1H)-one

Cat. No.: B12930302
M. Wt: 262.30 g/mol
InChI Key: DCMIEIHUZWOIGW-UHFFFAOYSA-N
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Description

3-Benzyl-5-phenylpyrazin-2(1H)-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group and a phenyl group attached to a pyrazinone core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-phenylpyrazin-2(1H)-one typically involves the condensation of appropriate benzyl and phenyl precursors with a pyrazinone derivative. One common method involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with other functional groups or reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Benzyl-5-phenylpyrazin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and disease treatment.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-phenylpyrazin-2-amine: This compound shares a similar core structure but differs in the presence of an amine group instead of a pyrazinone group.

    5-Phenylpyrazin-2(1H)-one: Lacks the benzyl group but retains the pyrazinone and phenyl groups.

    3-Benzylpyrazin-2(1H)-one: Lacks the phenyl group but retains the pyrazinone and benzyl groups.

Uniqueness

3-Benzyl-5-phenylpyrazin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups attached to the pyrazinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-benzyl-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C17H14N2O/c20-17-15(11-13-7-3-1-4-8-13)19-16(12-18-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,20)

InChI Key

DCMIEIHUZWOIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CNC2=O)C3=CC=CC=C3

Origin of Product

United States

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